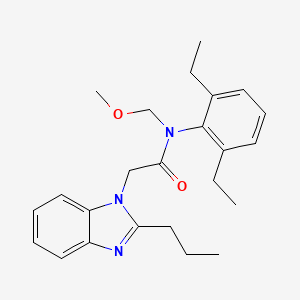

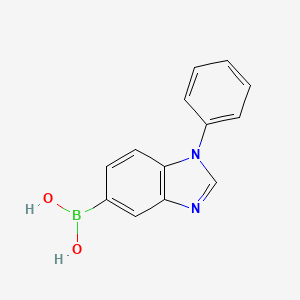

![molecular formula C18H15N3O3S2 B2724667 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905699-34-5](/img/structure/B2724667.png)

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazole derivatives are a class of compounds that have been extensively researched for their potential applications in various fields . They are known for their cytotoxic and antibacterial activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like 1,3-dipolar cycloaddition . In one example, 6-bromobenzo[d]thiazol-2(3H)-one was reacted with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

These compounds are often part of electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . They have a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The chemical reactions involving these compounds are often related to their potential applications. For example, they have been used in photovoltaics or as fluorescent sensors .Physical And Chemical Properties Analysis

These compounds are known for their high oxidative stability . They also have unique optoelectronic and photophysical properties, which can be systematically modified by varying the donor groups .科学的研究の応用

Anti-inflammatory and Analgesic Agents

Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds have been investigated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, providing a foundation for developing new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antibacterial Agents

Another study focused on synthesizing novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential for developing new antibacterial drugs based on benzothiazole derivatives to combat resistant bacterial strains (Palkar et al., 2017).

Photoreactions and Spectral Studies

Photoreactions of benzimidazole derivatives have been studied to understand their behavior under light exposure, providing insights into their stability and potential applications in photochemical reactions (Mahran et al., 1983).

Anticancer Agents

The synthesis and evaluation of benzothiazole derivatives as anticancer agents have been explored, with some compounds exhibiting promising activity against various cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments (Tiwari et al., 2017).

Environmental Biodegradation

A unique study isolated a bacterial consortium capable of degrading the fungicide thiabendazole, showcasing the potential for microbial remediation of pollutants. This work underscores the importance of understanding microbial interactions with synthetic compounds for environmental management (Perruchon et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-21-15-12(23-2)6-7-13(24-3)16(15)26-18(21)20-17(22)10-4-5-11-14(8-10)25-9-19-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVFPSLVXUAAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)

![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)

![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)

![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)

![2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724604.png)

![8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2724605.png)